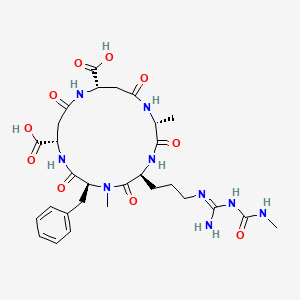
Argifin
Overview
Description
Argifin is a cyclic pentapeptide that acts as a potent inhibitor of chitinase enzymes. It was originally isolated from soil microorganisms and has shown significant potential in various scientific and industrial applications due to its ability to inhibit chitinase activity at sub-nanomolar concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Argifin involves the cyclization of a linear peptide precursor. The linear peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids. The cyclization is achieved through the formation of a peptide bond between the N-terminal and C-terminal ends of the linear peptide. The reaction conditions often involve the use of coupling reagents such as HATU or EDC in the presence of a base like DIPEA .
Industrial Production Methods
Industrial production of this compound can be scaled up using fermentation processes involving the soil microorganism Gliocladium sp. The microorganism is cultured in a suitable medium, and the compound is extracted and purified using chromatographic techniques. This method ensures a high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Argifin primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents like HATU, EDC, and bases such as DIPEA.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of peptide bonds.
Oxidation/Reduction: Mild oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol (DTT) can be used.
Major Products
The major products formed from these reactions include various peptide fragments and modified peptides, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry
In chemistry, Argifin is used as a tool to study the inhibition of chitinase enzymes. It helps in understanding the structure-activity relationships of chitinase inhibitors and aids in the design of new inhibitors with improved efficacy .
Biology
In biological research, this compound is employed to investigate the role of chitinase enzymes in various organisms. It is particularly useful in studying the molting process in insects and the pathogenicity of fungi .
Medicine
This compound has potential therapeutic applications in treating diseases caused by chitinase-producing pathogens. It is being explored as a treatment for fungal infections and parasitic diseases .
Industry
In the industrial sector, this compound is used in the development of biopesticides and antifungal agents. Its ability to inhibit chitinase makes it a valuable component in formulations designed to protect crops from pests and diseases .
Mechanism of Action
Argifin exerts its effects by competitively inhibiting chitinase enzymes. It mimics the natural substrate of these enzymes, binding to the active site and preventing the hydrolysis of chitin. This inhibition disrupts the normal function of chitinase, leading to the accumulation of chitin and subsequent effects on the organism .
Comparison with Similar Compounds
Similar Compounds
Argadin: Another chitinase inhibitor with a similar cyclic peptide structure.
Allosamidin: A natural product that inhibits chitinase through a different mechanism.
Nikkomycin Z: A nucleoside-peptide antibiotic that inhibits chitin synthase.
Uniqueness of Argifin
This compound is unique due to its high potency and specificity for chitinase enzymes. Its sub-nanomolar inhibitory concentration makes it one of the most effective chitinase inhibitors known. Additionally, its cyclic structure provides stability and resistance to degradation, enhancing its utility in various applications .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
(2R,5S,8S,11S,15S)-5-[3-[[amino-(methylcarbamoylamino)methylidene]amino]propyl]-8-benzyl-2,7-dimethyl-3,6,9,13,17-pentaoxo-1,4,7,10,14-pentazacycloheptadecane-11,15-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N9O10/c1-15-23(41)35-17(10-7-11-32-28(30)37-29(48)31-2)25(43)38(3)20(12-16-8-5-4-6-9-16)24(42)36-19(27(46)47)14-22(40)34-18(26(44)45)13-21(39)33-15/h4-6,8-9,15,17-20H,7,10-14H2,1-3H3,(H,33,39)(H,34,40)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H4,30,31,32,37,48)/t15-,17+,18+,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBHXSDKGLPPGO-HTDHLNIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(CC(=O)NC(CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](CC(=O)N[C@@H](CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N9O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332297 | |
| Record name | Argifin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243975-37-3 | |
| Record name | Argifin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03632 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Argifin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



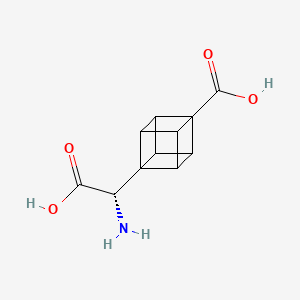
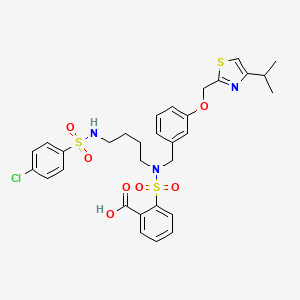
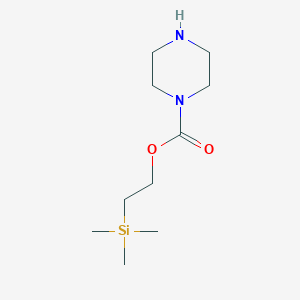
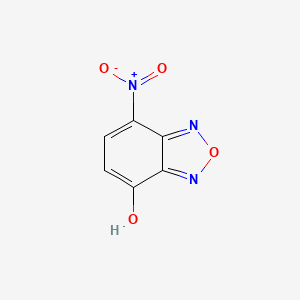
![N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide;4-methylbenzenesulfonic acid](/img/structure/B3182158.png)
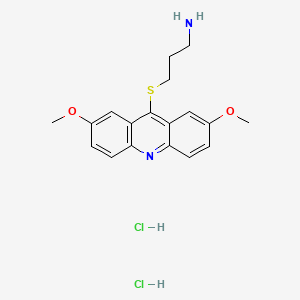
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B3182179.png)
![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)
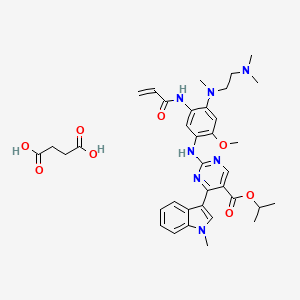
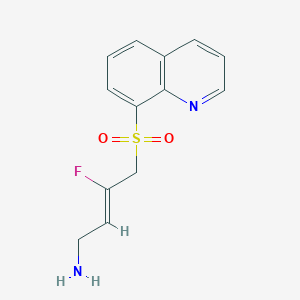
![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B3182195.png)
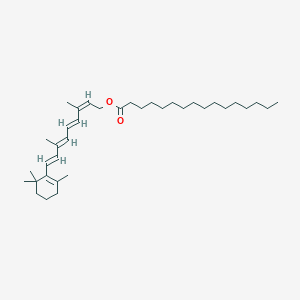
![Trans-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)
